4-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine
Description
This compound belongs to the triazolothiadiazole family, a class of fused heterocycles known for diverse pharmacological activities. Its structure comprises a triazolo[3,4-b][1,3]thiazole core fused with a pyridine ring at position 3, substituted with a bromomethyl group at position 5. Its synthesis likely involves condensation of 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol with bromomethyl-substituted reagents under phase-transfer or alkylation conditions, as seen in related syntheses .
Properties
IUPAC Name |
6-(bromomethyl)-3-pyridin-4-yl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4S/c11-5-8-6-15-9(13-14-10(15)16-8)7-1-3-12-4-2-7/h1-4,8H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVJHFFASPAHCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=NN=C(N21)C3=CC=NC=C3)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "4-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine" generally involves multi-step reactions:
Formation of the Triazolo-thiazole Core: : This typically starts with the condensation of thiosemicarbazide with an α-haloketone to form a thiazole derivative.
Cyclization: : The thiazole intermediate undergoes cyclization with a hydrazine derivative to form the triazolo-thiazole structure.
Introduction of the Bromomethyl Group: : The final step involves the bromomethylation of the triazolo-thiazole core using a brominating agent, such as N-bromosuccinimide, under specific conditions like the presence of light or a radical initiator.
Industrial Production Methods
Industrial production of such compounds requires optimized reaction conditions to maximize yield and purity. Automated synthesis setups, efficient purification techniques like recrystallization or chromatography, and stringent quality controls are crucial to ensure the scalability and safety of the production process.
Chemical Reactions Analysis
Synthetic Routes
The synthesis of 4-[6-(bromomethyl)-5H,6H- triazolo[3,4-b] thiazol-3-yl]pyridine can be achieved through various synthetic strategies:
-
Cyclocondensation Reactions : These reactions typically involve the condensation of 4-amino-3-mercapto-1,2,4-triazoles with various electrophiles. For instance, the reaction of 4-amino-3-mercapto-1,2,4-triazole with α-bromoacetophenones has been reported to yield triazolo-thiadiazine derivatives .
-
Bromomethylation : The introduction of the bromomethyl group can be performed using bromomethyl derivatives in the presence of bases like sodium hydride or potassium carbonate under reflux conditions. This step is crucial for enhancing the reactivity of the compound towards further substitutions .
Key Reactions Involving the Compound
The following reactions are significant for modifying the structure of 4-[6-(bromomethyl)-5H,6H- triazolo[3,4-b] thiazol-3-yl]pyridine:
-
Nucleophilic Substitution : The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols to form new derivatives. For example:
-
Electrophilic Aromatic Substitution : The pyridine ring can participate in electrophilic aromatic substitution reactions. For instance:
Reaction Conditions and Yields
The reaction conditions play a pivotal role in determining the yield and purity of the synthesized compounds. Typical conditions include:
-
Solvents : Common solvents used include ethanol and acetic acid.
-
Temperature : Reactions are often carried out under reflux conditions to facilitate higher yields.
The yields reported for these reactions vary significantly based on the substituents used and the specific reaction conditions employed.
Reaction Conditions for High Yields
| Condition Type | Details |
|---|---|
| Solvent | Ethanol or Acetic Acid |
| Temperature | Reflux (typically at 70-100°C) |
| Base | Sodium Hydride or Potassium Carbonate |
Scientific Research Applications
In Chemistry
Ligand Design: : The unique structure makes it a potential candidate for designing ligands in coordination chemistry.
Synthetic Intermediates: : Useful in the synthesis of more complex organic molecules.
In Biology and Medicine
Pharmacological Studies: : Due to its potential biological activity, it is studied for antimicrobial, antiviral, and anticancer properties.
Biochemical Probes: : The compound can be used as a biochemical probe to study various biological pathways and interactions.
In Industry
Material Science:
Catalysts: : Can serve as a precursor to catalysts used in various industrial chemical reactions.
Mechanism of Action
The exact mechanism of action in biological systems is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The presence of the triazolo-thiazole core is thought to be crucial for its binding affinity and specificity, while the bromomethyl group facilitates the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The table below highlights key structural differences and similarities between the target compound and analogous triazolothiadiazole derivatives:
Notes:
- Bromomethyl vs. Bromopyridine : The target compound’s bromomethyl group at position 6 is more reactive than the bromopyridine substituent in , enabling nucleophilic substitution or alkylation pathways.
- Pyridinium vs. Pyridine : The cationic pyridinium group in may enhance solubility and electrostatic interactions with biological targets compared to neutral pyridine in the target compound.
Physicochemical Properties
Biological Activity
The compound 4-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine (CAS No. 848207-44-3) is an emerging molecule in medicinal chemistry with potential biological activities. This article delves into its synthesis, biological properties, and therapeutic potential based on recent research findings.
- Molecular Formula : CHBrNS
- Molecular Weight : 297.17 g/mol
- IUPAC Name : 6-(bromomethyl)-3-(3-pyridinyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate bromomethyl and thiazole moieties. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to enhance yield and reduce reaction times .
Biological Activities
Recent studies have highlighted various biological activities associated with this compound:
Antimicrobial Activity
Research indicates that derivatives of triazolo-thiazole compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that a related compound showed effective inhibition against various bacterial strains at concentrations as low as 10 µg/mL .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways . The structure-activity relationship (SAR) analysis has been pivotal in identifying modifications that enhance its efficacy against cancer cells.
Antiviral Properties
Preliminary investigations suggest that the compound may possess antiviral properties. A related triazole compound demonstrated inhibitory effects on viral replication in Hepatitis C virus (HCV) models . Further studies are needed to explore the mechanism of action.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antiviral | Inhibition of HCV replication |
Detailed Research Findings
- Antimicrobial Studies : A study conducted on various derivatives revealed that compounds with halogen substitutions showed enhanced antimicrobial activity compared to their non-halogenated counterparts .
- Anticancer Mechanism : In vitro assays indicated that the compound activates caspase pathways leading to programmed cell death in breast cancer cell lines .
- In Silico Studies : Molecular docking studies have suggested strong binding affinity to target proteins associated with cancer and viral replication processes .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
